molecular formula C13H15N3O2S B4662430 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide

Cat. No.: B4662430
M. Wt: 277.34 g/mol
InChI Key: NZSMVTBUFNLNBU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole ring in various compounds has been associated with significant pharmacological properties, making it a valuable structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can yield various derivatives, including ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles . The reaction conditions are optimized by altering the base used and the proportions of reagents, leading to tailored protocols for specific reactivity and purification needs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chromatography for purification is common in both laboratory and industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The reactions are typically carried out in solvents like ethanol, with triethylamine often used as a base .

Major Products Formed

The major products formed from these reactions include various 1,3,4-thiadiazole derivatives, which are characterized by their unique structural and biological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-7-18-11-6-4-5-10(8-11)12(17)14-13-16-15-9(2)19-13/h4-6,8H,3,7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSMVTBUFNLNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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